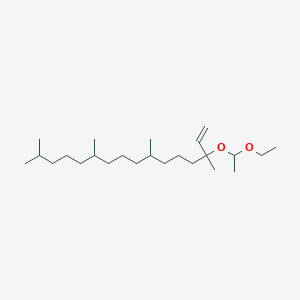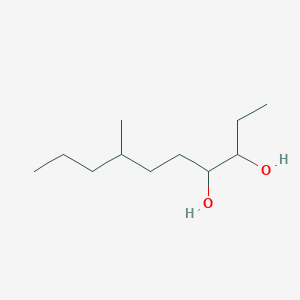
7-Methyldecane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyldecane-3,4-diol is an organic compound that belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is a branched alkane with a methyl group at the seventh carbon and hydroxyl groups at the third and fourth carbons. Diols like this compound are important in various chemical processes and have applications in different fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Methyldecane-3,4-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. For instance, the dihydroxylation of 7-methyldec-3-ene can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically occurs under mild conditions and results in the formation of the diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of diketones or the reduction of epoxides. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyldecane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
- Reduction
Oxidation: Aldehydes, ketones
Eigenschaften
CAS-Nummer |
90824-11-6 |
|---|---|
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
7-methyldecane-3,4-diol |
InChI |
InChI=1S/C11H24O2/c1-4-6-9(3)7-8-11(13)10(12)5-2/h9-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
SFHLQJYQXVRXFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCC(C(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)

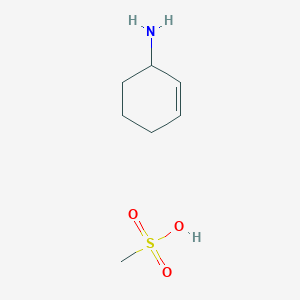
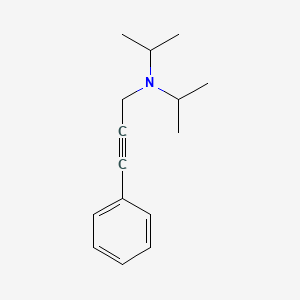
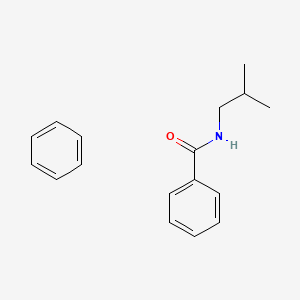
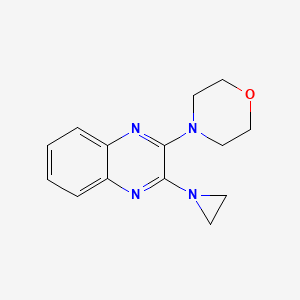
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
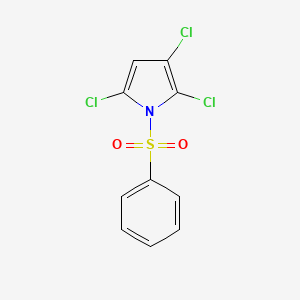
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
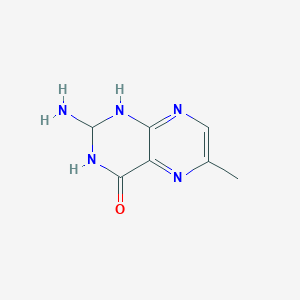
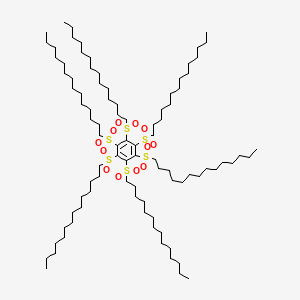
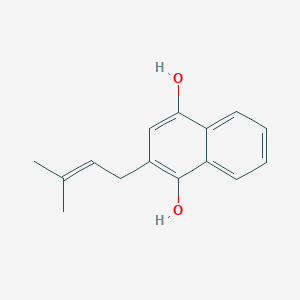
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
